

analytical methods for 3-Amino-n-benzylpropanamide quantification

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Compound of Interest

Compound Name: 3-Amino-n-benzylpropanamide

CAS No.: 64018-20-8

Cat. No.: B1267591

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Application Note: High-Precision Quantification of **3-Amino-N-benzylpropanamide**

Executive Summary & Scientific Context

3-Amino-N-benzylpropanamide (C₁₀H₁₄N₂O, MW: 178.23 g/mol) is a critical beta-alanine derivative often employed as a building block in the synthesis of peptidomimetics and anticonvulsant agents (structurally homologous to the Lacosamide scaffold).[1] Its quantification is pivotal during process optimization to monitor reaction conversion (amide coupling efficiency) and purity profiling.

Analytical Challenge: The molecule possesses a distinct amphiphilic character: a hydrophobic benzyl tail and a highly polar, basic primary amine terminus (pKa ~9.5). This duality creates specific chromatographic challenges:

- **Peak Tailing:** Interaction of the protonated amine with residual silanols on silica-based columns.[1]
- **Retention Stability:** The analyte may elute in the void volume if the organic phase is too high, or suffer from poor solubility in highly aqueous buffers at neutral pH.

Solution: This guide details two complementary protocols:

- Protocol A (QC-Grade): A robust RP-HPLC-UV method using a chaototropic buffer system to suppress silanol interactions.[1]
- Protocol B (Trace Analysis): A high-sensitivity LC-MS/MS method for impurity profiling (<0.1% levels).[1]

Chemical Properties & Handling

Property	Value	Analytical Implication
Structure	$\text{H}_2\text{N}-(\text{CH}_2)_2-\text{C}(=\text{O})-\text{NH}-\text{CH}_2-\text{Ph}$	Primary amine requires pH control.[1]
Molecular Weight	178.23 Da	$[\text{M}+\text{H}]^+ = 179.24$ (Target Ion). [1]
pKa (Predicted)	~9.6 (Amine), ~15 (Amide)	Cationic at pH < 9.[1]0.
UV Maxima	210 nm (Amide), 254 nm (Benzyl)	215 nm is optimal for sensitivity; 254 nm for selectivity.
Solubility	DMSO, Methanol, Acidic Water	Avoid pure water for stock solutions; use 10% MeOH.

Protocol A: Routine QC Quantification (HPLC-UV)

Scope: Purity assessment (>95%) and reaction monitoring.

Chromatographic Conditions

- System: Agilent 1260 Infinity II or Waters Alliance e2695.
- Column: Phenomenex Luna Omega 3 μm PS C18 (150 x 4.6 mm).[1]
 - Rationale: The "PS" (Positive Surface) modification repels basic amines, significantly reducing peak tailing without requiring ion-pairing agents [1].[1]

- Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.
 - Prep: Dissolve 2.72 g KH_2PO_4 in 1L water; adjust pH with H_3PO_4 . Filter (0.22 μm).^[1]
- Mobile Phase B: Acetonitrile (HPLC Grade).^[1]
- Flow Rate: 1.0 mL/min.
- Column Temp: 35°C.
- Detection: UV @ 215 nm (Reference: 360 nm).^[1]

Gradient Profile

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
2.0	95	5	Isocratic Hold (Polar impurities)
12.0	40	60	Linear Gradient
15.0	5	95	Wash
15.1	95	5	Re-equilibration
20.0	95	5	End

Standard Preparation

- Stock Solution (1 mg/mL): Weigh 10 mg of **3-Amino-N-benzylpropanamide** reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water.
- Working Standard (100 $\mu\text{g/mL}$): Dilute 1 mL of Stock into 9 mL of Mobile Phase A.
 - Note: Diluting in Mobile Phase A ensures the sample pH matches the column environment, preventing "solvent shock" peak distortion.

Protocol B: Trace Impurity Analysis (LC-MS/MS)

Scope: Genotoxic impurity screening or low-level quantitation (<1 ppm).[1]

Mass Spectrometry Parameters (ESI+)

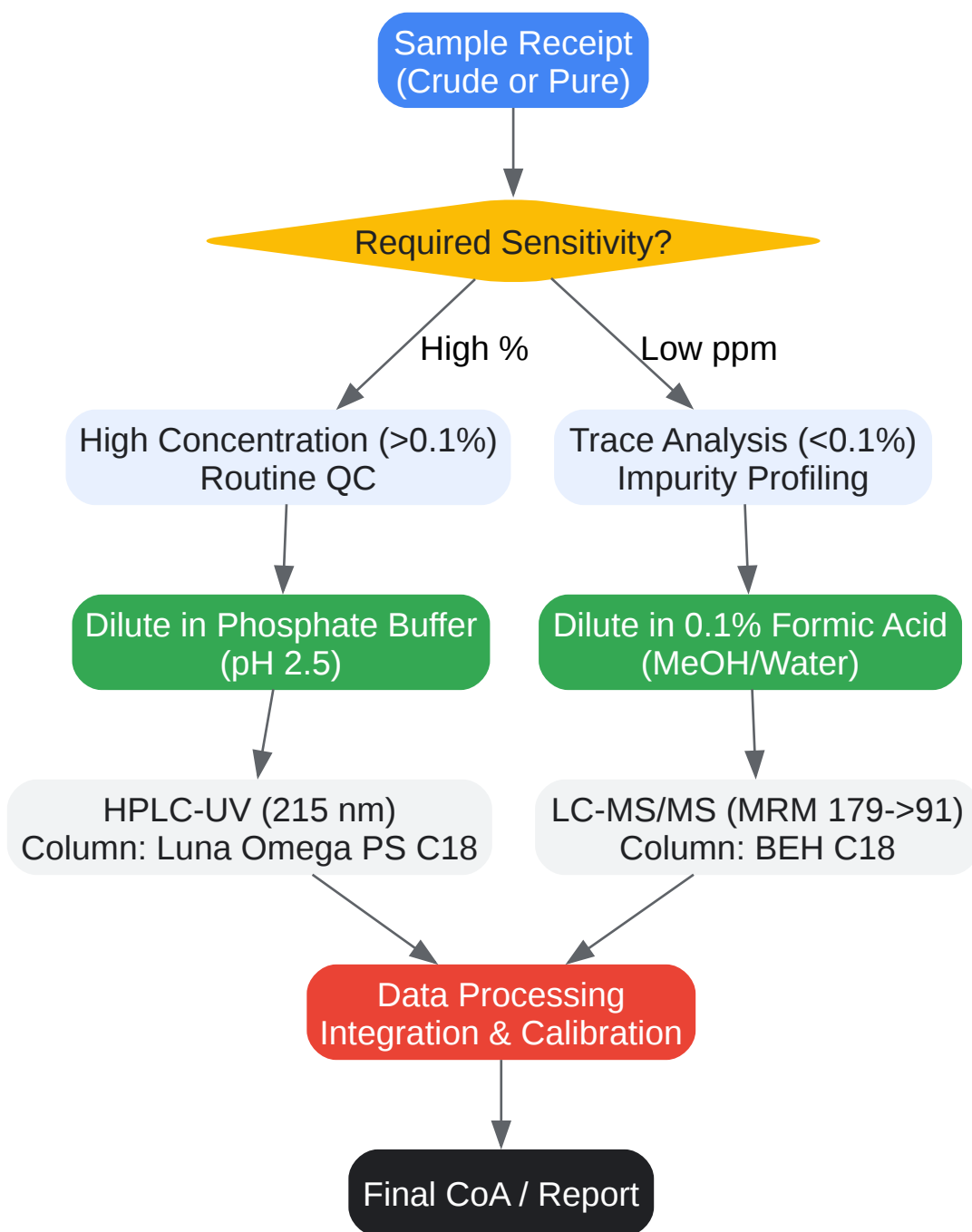
- Source: Electrospray Ionization (Positive Mode).[1]
- Spray Voltage: 3500 V.
- Gas Temp: 300°C.
- MRM Transitions:
 - Quantifier: 179.2 → 91.1 (Benzyl cation, highly stable).
 - Qualifier: 179.2 → 105.1 (Ph-CO fragment).[1]
 - Qualifier: 179.2 → 162.1 (Loss of NH₃).

LC Conditions (UHPLC)

- Column: Waters ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 50 mm.
- Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 3.5 minutes.
- Flow Rate: 0.4 mL/min.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical path for sample preparation.



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Caption: Decision tree for analytical method selection based on sensitivity requirements.

Validation Criteria (ICH Q2(R1))

To ensure the method is "self-validating" as requested, perform the following system suitability tests (SST) before every sample set.

Parameter	Acceptance Criteria	Scientific Rationale
Resolution (Rs)	> 2.0 between Analyte and nearest impurity	Ensures accurate integration without peak overlap.
Tailing Factor (T)	$0.8 < T < 1.5$	Indicates controlled interaction with silanols; crucial for amine quantification.[1]
Precision (RSD)	< 1.0% (n=6 injections)	Verifies pump stability and injector accuracy.
Signal-to-Noise	> 10 (for LOQ)	Defines the lower limit of reliable quantification.[1]

Linearity Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 50 µg/mL to 150 µg/mL).

- Requirement: $R^2 > 0.999$.
- Y-Intercept: Must be statistically insignificant (within 2% of 100% response).

Troubleshooting & Optimization

Issue 1: Peak Splitting

- Cause: Sample solvent is stronger than the mobile phase (e.g., dissolving pure sample in 100% MeOH).
- Fix: Dissolve sample in Mobile Phase A or a solvent mixture matching the initial gradient conditions (95% Buffer / 5% ACN).

Issue 2: Retention Time Drift

- Cause: pH fluctuation in Mobile Phase A.
- Fix: The amine functionality is sensitive to pH. Ensure Phosphate buffer is strictly adjusted to $\text{pH } 2.5 \pm 0.1$. At this pH, the amine is fully protonated (

), ensuring consistent interaction with the stationary phase.

Issue 3: High Backpressure

- Cause: Phosphate buffer precipitation in high organic % (Method A).[1]
- Fix: Ensure the gradient does not exceed 90% ACN when using >20mM Phosphate. The protocol caps B at 95%, which is safe for 20mM, but do not increase buffer molarity further.

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